molecular formula C11H17N B14232729 1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine CAS No. 502916-07-6

1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine

Katalognummer: B14232729
CAS-Nummer: 502916-07-6
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: CNKWVIQDOJCKJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine is an organic compound characterized by its unique structure, which includes a cyclopentadienylidene moiety attached to an ethylamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine typically involves the reaction of cyclopentadiene with diethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for the successful completion of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopenta-2,4-dien-1-yltrimethylsilane: Shares the cyclopentadienylidene moiety but differs in the attached functional groups.

    Cyclopenta-2,4-dien-1-ylidenepyridin-1-ide: Another compound with a cyclopentadienylidene structure, but with a pyridine ring.

Uniqueness

1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine is unique due to its specific combination of the cyclopentadienylidene moiety with an ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

502916-07-6

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

1-cyclopenta-2,4-dien-1-ylidene-N,N-diethylethanamine

InChI

InChI=1S/C11H17N/c1-4-12(5-2)10(3)11-8-6-7-9-11/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

CNKWVIQDOJCKJJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=C1C=CC=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.